Aluminum;boric acid;phosphoric acid;trihydroxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

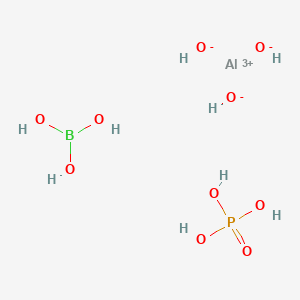

The compound “Aluminum;boric acid;phosphoric acid;trihydroxide” is a complex chemical entity composed of aluminum, boric acid, and phosphoric acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The molecular formula for this compound is H9AlBO10P, and it has an average mass of 237.832 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound involves the reaction of aluminum hydroxide with boric acid and phosphoric acid. One common method is to mix aluminum hydroxide with boric acid and phosphoric acid in an aqueous solution, followed by heating to facilitate the reaction. The reaction can be represented as follows: [ \text{Al(OH)}_3 + \text{H}_3\text{BO}_3 + \text{H}_3\text{PO}_4 \rightarrow \text{H}9\text{AlBO}{10}\text{P} + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale mixing and heating processes. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product. The use of high-purity reagents and precise control of reaction parameters are essential for achieving high yields and product quality .

Chemical Reactions Analysis

Types of Reactions

The compound “Aluminum;boric acid;phosphoric acid;trihydroxide” can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum and boron.

Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.

Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other chemical species.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction pathway and products formed .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with strong acids may lead to the formation of aluminum phosphate and boric acid derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in various synthetic processes. It is also studied for its unique chemical properties and reactivity.

Biology

Its biocompatibility and ability to interact with biological molecules make it a valuable tool in biomedical research .

Medicine

In medicine, the compound is explored for its potential therapeutic applications, including its use as an antacid and in vaccine formulations. Its ability to modulate immune responses and interact with biological targets is of particular interest .

Industry

In industrial applications, the compound is used in the production of ceramics, catalysts, and fire retardants. Its unique properties, such as thermal stability and chemical reactivity, make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of “Aluminum;boric acid;phosphoric acid;trihydroxide” involves its interaction with molecular targets and pathways in biological systems. For example, aluminum hydroxide, a component of the compound, acts as an adjuvant in vaccines by stimulating the immune system. It induces the release of uric acid, which attracts monocytes that differentiate into dendritic cells. These cells then present antigens to T cells and B cells, enhancing the immune response .

Comparison with Similar Compounds

Similar Compounds

Aluminum Hydroxide: Similar in composition but lacks the boric acid and phosphoric acid components.

Boric Acid: Known for its antiseptic and insecticidal properties.

Phosphoric Acid: Widely used in the food industry, as well as in the production of fertilizers and detergents.

Uniqueness

The uniqueness of “Aluminum;boric acid;phosphoric acid;trihydroxide” lies in its combination of aluminum, boric acid, and phosphoric acid, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications in different fields, making it a versatile and valuable compound .

Properties

CAS No. |

68411-22-3 |

|---|---|

Molecular Formula |

AlBH9O10P |

Molecular Weight |

237.83 g/mol |

IUPAC Name |

aluminum;boric acid;phosphoric acid;trihydroxide |

InChI |

InChI=1S/Al.BH3O3.H3O4P.3H2O/c;2-1(3)4;1-5(2,3)4;;;/h;2-4H;(H3,1,2,3,4);3*1H2/q+3;;;;;/p-3 |

InChI Key |

VSOUMPNYYVAJHU-UHFFFAOYSA-K |

Canonical SMILES |

B(O)(O)O.[OH-].[OH-].[OH-].OP(=O)(O)O.[Al+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2,2-dimethyl-3,4-dihydro-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14479869.png)

![2-[(2-Methoxyphenyl)methyl]naphthalene](/img/structure/B14479906.png)